molecular formula C11H18O B12529193 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol CAS No. 656234-80-9

6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol

Katalognummer: B12529193
CAS-Nummer: 656234-80-9
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: HEUVDGMVKFNMMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol: is an organic compound with the molecular formula C10H16O . This compound features a heptenol backbone with a methyl group at the sixth position and a propynyl group at the second position. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as hept-4-en-1-ol and propyne.

    Alkylation: The hept-4-en-1-ol undergoes alkylation with propyne in the presence of a strong base like sodium hydride (NaH) to introduce the propynyl group at the second position.

    Methylation: The resulting intermediate is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the sixth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl chlorides.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as an intermediate in pharmaceutical synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both a propynyl group and a hydroxyl group on the heptenol backbone

Eigenschaften

CAS-Nummer

656234-80-9

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

6-methyl-2-prop-2-ynylhept-4-en-1-ol

InChI

InChI=1S/C11H18O/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-12H,6,8-9H2,2-3H3

InChI-Schlüssel

HEUVDGMVKFNMMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C=CCC(CC#C)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.